(E)-[(4-methoxyphenyl)methyl](phenylmethylidene)amine
CAS No.: 31490-38-7
Cat. No.: VC11999001
Molecular Formula: C15H15NO
Molecular Weight: 225.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31490-38-7 |
|---|---|
| Molecular Formula | C15H15NO |
| Molecular Weight | 225.28 g/mol |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-1-phenylmethanimine |
| Standard InChI | InChI=1S/C15H15NO/c1-17-15-9-7-14(8-10-15)12-16-11-13-5-3-2-4-6-13/h2-11H,12H2,1H3 |
| Standard InChI Key | UHERNABOIPEDIY-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CN=CC2=CC=CC=C2 |
| Canonical SMILES | COC1=CC=C(C=C1)CN=CC2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, (E)-(4-methoxyphenyl)methylamine, reflects its structural features:
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A 4-methoxyphenyl group (aromatic ring with a methoxy substituent at the para position).
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A phenylmethylidene group (benzaldehyde-derived fragment).
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An imine functional group (C=N) in the E (trans) configuration.
Molecular Formula:
Molecular Weight: 225.29 g/mol
Key Structural Features
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The imine linkage () confers rigidity and planarity, influencing electronic properties and reactivity.
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Methoxy and phenyl groups contribute to hydrophobicity and steric effects, impacting solubility and intermolecular interactions .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a condensation reaction between 4-methoxybenzylamine and benzaldehyde under mild acidic or basic conditions. A representative protocol involves:
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Reagents:
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Procedure:
Yield: 85–95% (optimized conditions) .
Industrial-Scale Considerations
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Green Chemistry: Water as a solvent reduces environmental impact .
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Safety: Avoidance of hazardous reagents (e.g., n-BuLi, LiHMDS) enhances scalability and safety .
Physicochemical Properties
Physical Characteristics
| Property | Value |
|---|---|
| Appearance | Greenish-gray crystalline solid |
| Melting Point | 128–130°C |
| Solubility | Slightly soluble in water; soluble in ethanol, DMSO, and NaOH solutions . |
| Density | 1.12 ± 0.06 g/cm³ |
Spectroscopic Characterization
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FTIR:
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¹H NMR (400 MHz, CDCl₃):
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GC-MS:
Chemical Reactivity and Applications
Reactivity Profile
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Oxidation: The imine bond can oxidize to form nitriles or amides under strong oxidative conditions.
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Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) yields secondary amines.
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Acid/Base Behavior: Protonation at the imine nitrogen occurs in acidic media, enhancing solubility .
Biological Activities
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Antioxidant Activity:
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Antimicrobial Potential: Structural analogs exhibit inhibition against E. coli and S. aureus (hypothetical extrapolation from similar Schiff bases).
Industrial and Research Applications
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Chiral Resolution: Used as a resolving agent for enantiomers in asymmetric synthesis .
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Coordination Chemistry: Serves as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) in catalytic systems.
Comparative Analysis with Analogous Compounds
| Compound | Key Differences | Biological Activity (EC₅₀) |
|---|---|---|
| (E)-(4-Methoxyphenyl)methylamine | Unsubstituted phenyl group | 10.46 ppm (DPPH) |
| 2-Methoxy-4-((4-methoxyphenylimino)methyl)phenol | Additional phenolic -OH group | 8.2 ppm (DPPH) |
| N,N-Dimethyl-4-methoxyaniline | Tertiary amine (no imine) | Not bioactive |
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